molecular formula C8H10N2O B555532 (2r)-2-Amino-2-phenylacetamide CAS No. 6485-67-2

(2r)-2-Amino-2-phenylacetamide

Cat. No. B555532
CAS RN: 6485-67-2
M. Wt: 150.18 g/mol
InChI Key: KIYRSYYOVDHSPG-SSDOTTSWSA-N
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Description

(2R)-2-Amino-2-phenylacetamide, commonly referred to as (2R)-APA, is a synthetic compound with a wide range of potential applications in scientific research. It is a chiral amine that has been used in the synthesis of various compounds, including pharmaceuticals, and has been studied for its biological activity. This article will discuss the synthesis of (2R)-APA, its scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Muscarinic M(3) Receptor Antagonist

(2R)-2-Amino-2-phenylacetamide derivatives have been explored as potent muscarinic M(3) receptor antagonists. These derivatives offer potential treatment for urinary tract disorders, irritable bowel syndrome, and respiratory disorders due to their high selectivity for M(3) over M(2) receptors (Mitsuya et al., 2000).

Synthesis in Aqueous Media

The compound has been utilized in the Boric acid-catalyzed Ugi three-component reaction for the synthesis of 2-arylamino-2-phenylacetamide in water. This synthesis method efficiently converts the synthesized 2-arylamino-2-phenylacetamides into α-amino acid via acidic hydrolysis (Kumar et al., 2013).

Biological Activity Analysis

Research has been conducted on the retention behavior and biological activity of N-substituted-2-phenylacetamide derivatives. These compounds exhibit a range of activities like analgesic and anticonvulsant. The study also involved QSRR analysis to predict the biological properties of compounds based on their chromatographic retention behaviors (Vaštag et al., 2014).

Catalyzed Reactions in Green Chemistry

(2R)-2-Amino-2-phenylacetamide has been part of the ZnO-NP catalyzed Ugi type three-component reaction for synthesizing 2-arylamino-2-phenylacetimidamide in aqueous media, highlighting the importance of this compound in green chemistry applications (Kumar et al., 2013).

properties

IUPAC Name

(2R)-2-amino-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYRSYYOVDHSPG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215140
Record name D-Phenylglycinamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2r)-2-Amino-2-phenylacetamide

CAS RN

6485-67-2
Record name D-Phenylglycine amide
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Record name D-Phenylglycinamide
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Record name D-Phenylglycinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-2-phenylacetamide
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Record name (2R)-2-Amino-2-phenylacetamid
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Record name D-PHENYLGLYCINAMIDE
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Synthesis routes and methods

Procedure details

In accordance with the process described in JP Patent Application Laying Open (Kokai) No. 62-55097, Enterobacter cloacae N-7901 (FERM BP-873) was cultured. This culture solution, 100 mL, was centrifuged, and the wet cells were then suspended in distilled water to prepare a 270 g cell suspension. D, L-phenylglycine amide, 30 g, was dissolved in this suspension, and the mixture was then allowed to react at 40° C. for 18 hours. After the reaction, cells were removed by centrifugation and 295 g of an aqueous solution containing 5.0% by mass each of L-phenylglycine and D-phenylglycine amide was obtained.
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